molecular formula C25H20N2O5S2 B284768 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B284768
M. Wt: 492.6 g/mol
InChI Key: IKQGFFYJVITFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as EBP-883, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression patterns that can affect cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell growth and proliferation, and the modulation of gene expression patterns. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on gene expression and cell growth. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of focus could be the development of more specific and potent HDAC inhibitors based on the structure of this compound. In addition, further studies could investigate the potential applications of this compound in the treatment of inflammatory diseases and other conditions. Finally, research could explore the potential use of this compound in combination with other drugs or therapies for the treatment of cancer.

Synthesis Methods

The synthesis of 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 2-aminothiophenol with ethyl 2-bromoacetate to form 2-ethoxy-1,3-benzothiazole. This intermediate product is then reacted with 2-methoxyphenylboronic acid and 2-thiophenecarbonyl chloride to form the final product, this compound.

Scientific Research Applications

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

Molecular Formula

C25H20N2O5S2

Molecular Weight

492.6 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O5S2/c1-3-32-14-10-11-16-19(13-14)34-25(26-16)27-21(15-7-4-5-8-17(15)31-2)20(23(29)24(27)30)22(28)18-9-6-12-33-18/h4-13,21,29H,3H2,1-2H3

InChI Key

IKQGFFYJVITFTH-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC

Origin of Product

United States

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